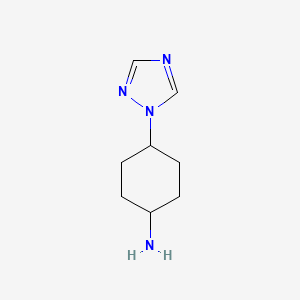
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is a chemical compound that belongs to the class of cyclohexanamines. This compound features a cyclohexane ring substituted with an amine group and a triazole ring. The stereochemistry of the compound is specified by the (1S,4S) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines under catalytic conditions.
Attachment of the Triazole Ring:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its triazole ring can mimic natural substrates, making it useful in probing biological pathways.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes, receptors, or proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclohexane ring provides structural stability, while the amine group can participate in proton transfer reactions.
類似化合物との比較
Similar Compounds
(1R,4R)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine: A stereoisomer with different spatial arrangement.
4-(1H-1,2,4-Triazol-1-yl)cyclohexanol: A compound with a hydroxyl group instead of an amine.
4-(1H-1,2,4-Triazol-1-yl)cyclohexanone: A compound with a ketone group instead of an amine.
Uniqueness
(1S,4S)-4-(1H-1,2,4-Triazol-1-yl)cyclohexanamine is unique due to its specific stereochemistry and combination of functional groups. The (1S,4S) configuration provides distinct spatial properties, while the triazole and amine groups offer versatile reactivity.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(1,2,4-triazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h5-8H,1-4,9H2 |
InChIキー |
KZAROZUKBYUMDA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















